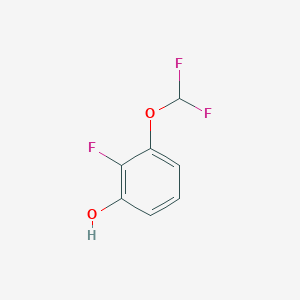

3-(Difluoromethoxy)-2-fluorophenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5F3O2 |

|---|---|

Molecular Weight |

178.11 g/mol |

IUPAC Name |

3-(difluoromethoxy)-2-fluorophenol |

InChI |

InChI=1S/C7H5F3O2/c8-6-4(11)2-1-3-5(6)12-7(9)10/h1-3,7,11H |

InChI Key |

RJGODSHKLWWWGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)F)F)O |

Origin of Product |

United States |

The Strategic Role of Fluorine in Modern Organic Synthesis and Molecular Design

The deliberate incorporation of fluorine into organic molecules is a cornerstone of modern chemical and pharmaceutical research. nih.govchimia.ch The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's physicochemical and biological characteristics. nih.govtandfonline.com

Fluorine's high electronegativity can significantly alter the electronic properties of a molecule, influencing its reactivity and binding affinity to biological targets. chimia.ch This electronic modulation can lead to enhanced potency and selectivity in drug candidates. nih.gov Furthermore, the C-F bond is stronger than a C-H bond, which can block metabolic pathways and increase a compound's metabolic stability, leading to improved bioavailability and a longer duration of action. tandfonline.comresearchgate.net

The introduction of fluorine can also enhance a molecule's lipophilicity, which can improve its ability to permeate cell membranes. researchgate.net This is a critical factor in the design of effective therapeutic agents. The strategic placement of fluorine atoms can, therefore, be a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of a lead compound in drug discovery. nih.gov

Contextualizing Fluorinated Phenols Within Chemical Research Paradigms

Within the broader category of fluorinated organic compounds, fluorinated phenols represent a particularly valuable subclass. Phenolic compounds are prevalent in a wide range of applications, including as antimicrobials and in polymer synthesis. ontosight.ai The addition of fluorine to a phenol (B47542) ring can augment these properties. For instance, the increased lipophilicity due to fluorine can enhance the antimicrobial activity of a phenol by facilitating its interaction with microbial membranes. ontosight.ai

In the realm of materials science, fluorinated phenols can serve as monomers for the creation of advanced polymers with modified thermal stability, chemical resistance, and mechanical properties. ontosight.ai From a research perspective, fluorinated phenols are also valuable tools. Their unique properties make them useful as probes for studying enzymatic activities and as building blocks in the synthesis of more complex molecules. ontosight.ai The fluorination of phenols has been shown to enhance their hydrogen bond donor capabilities, which is a significant factor in the construction of self-assembled monolayers and other supramolecular structures. brighton.ac.uk

Specific Academic Significance of the Difluoromethoxy Functional Group in Chemical Compound Development

Foundational Strategies for Incorporating the Difluoromethoxy Moiety

The difluoromethoxy (-OCF2H) group is a key structural motif in medicinal chemistry, often serving as a lipophilic hydrogen-bond donor or as a bioisostere for other functional groups. sci-hub.senih.gov Its synthesis on an aromatic ring, particularly on a phenol (B47542), can be achieved through several robust methods.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for forming aryl ethers. The mechanism involves the attack of a nucleophile on an aromatic ring that is activated by at least one strong electron-withdrawing group. This attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of a leaving group, typically a halide, restores the aromaticity of the ring. libretexts.orgwalisongo.ac.id

In the context of synthesizing difluoromethoxy phenols, this pathway could theoretically involve the reaction of a phenoxide with a difluoro-substituted aromatic compound. However, the success of SNAr is highly dependent on the electronic properties of the aromatic ring. The ring must be sufficiently electron-deficient to be susceptible to nucleophilic attack. libretexts.org A more advanced strategy involves the transient generation of a highly electron-withdrawing group on the phenol itself. For example, the formation of a phenoxyl radical from a halophenol dramatically activates the ring towards nucleophilic attack, lowering the reaction barrier by a significant margin. osti.gov This homolysis-enabled electronic activation provides a powerful method for facilitating otherwise challenging SNAr transformations. osti.gov

Methodologies Involving Difluorocarbene Insertion

A more direct and widely used approach for the O-difluoromethylation of phenols is the insertion of difluorocarbene (:CF2) into the phenolic O-H bond. orgsyn.orgacs.org Difluorocarbene is a relatively stable singlet carbene due to the push-pull electronic effect of the two fluorine atoms, making it electrophilic and reactive towards electron-rich nucleophiles like phenolates. orgsyn.org A variety of reagents and methods have been developed to generate this key intermediate in situ.

Key precursors for generating difluorocarbene for the synthesis of aryl difluoromethyl ethers include:

Fluoroform (CHF3): This non-toxic and inexpensive gas can serve as a difluorocarbene source when reacted with a strong base like potassium hydroxide (B78521) in a two-phase system (e.g., water/dioxane). acs.orgnih.govsigmaaldrich.com The mechanism is believed to involve the deprotonation of fluoroform, followed by the elimination of a fluoride (B91410) ion to yield :CF2. acs.org

Sodium Chlorodifluoroacetate (ClCF2CO2Na): As a bench-stable and commercially available solid, it provides an operationally simple route to :CF2 through thermal decarboxylation. orgsyn.orgorgsyn.org This method is considered environmentally favorable and is effective for a range of phenolic substrates. orgsyn.orgorgsyn.org

Diethyl (bromodifluoromethyl)phosphonate: This commercially available reagent readily generates difluorocarbene via P-C bond cleavage upon basic hydrolysis. acs.orgnih.gov

S-(difluoromethyl)sulfonium salts: These are bench-stable precursors that efficiently generate difluorocarbene in the presence of a base, allowing for the difluoromethylation of a wide array of phenols under mild conditions. sci-hub.seacs.org

Visible-Light Photoredox Catalysis: A modern approach utilizes difluorobromoacetic acid as a precursor, which generates difluorocarbene under mild, visible-light irradiation at room temperature, offering excellent functional group tolerance. nih.govacs.org

| Difluorocarbene Precursor | Typical Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| Fluoroform (CHF3) | KOH, two-phase system (e.g., water/dioxane), moderate temperatures | Inexpensive, non-toxic, non-ozone-depleting | acs.orgnih.gov |

| Sodium Chlorodifluoroacetate (ClCF2CO2Na) | Heat (e.g., 120 °C) in a polar aprotic solvent (e.g., DMF) with a base (e.g., Cs2CO3) | Bench-stable solid, commercially available, operationally simple | orgsyn.orgorgsyn.org |

| S-(difluoromethyl)sulfonium salt | Base (e.g., LiOH) in a solvent like THF | Bench-stable, high efficiency for diverse phenols | sci-hub.seacs.org |

| Difluorobromoacetic Acid (BrCF2CO2H) | Visible light, photoredox catalyst (e.g., fac-Ir(ppy)3) at room temperature | Very mild conditions, excellent functional group tolerance | nih.govacs.org |

| Diethyl (bromodifluoromethyl)phosphonate | Base (e.g., KOH) in acetonitrile/water | Commercially available, facile P-C bond cleavage | acs.orgnih.gov |

Application of Difluoromethylating Agents in Phenol Functionalization

The utility of difluoromethylating agents is demonstrated by their broad substrate scope and compatibility with various functional groups. Methods using reagents like S-(difluoromethyl)sulfonium salts have been shown to successfully difluoromethylate both electron-rich and electron-deficient phenols in good to excellent yields. sci-hub.se This tolerance is crucial for multi-step syntheses, as it preserves functional groups that can be used for subsequent modifications.

A wide range of functionalities are compatible with these conditions, including nitro, sulfone, ester, aldehyde, amine, amide, and even sensitive groups like alkenes and other halides (chloro, bromo, iodo). sci-hub.se The presence of these halide substituents is particularly advantageous, as they provide a chemical handle for further cross-coupling reactions. sci-hub.se The chemoselectivity of these reagents is also noteworthy; for instance, phenoxides react in preference to aliphatic alcohols, highlighting the targeted nature of the difluorocarbene insertion. sci-hub.se

| Substituent on Phenol | Position of Substituent | Yield (%) | Reference |

|---|---|---|---|

| -H | - | 85 | sci-hub.se |

| -OCH3 | para | 75 | sci-hub.se |

| -Cl | para | 81 | sci-hub.se |

| -NO2 | para | 88 | sci-hub.se |

| -CHO | para | 78 | sci-hub.se |

| -COOCH3 | para | 82 | sci-hub.se |

| -Br | ortho | 75 | sci-hub.se |

Regioselective Fluorination Techniques in Aromatic Ring Systems

To synthesize this compound, the regioselective introduction of a fluorine atom onto the aromatic ring is as critical as the installation of the difluoromethoxy group. The position of the fluorine atom significantly influences the molecule's properties.

Selective Introduction of Fluorine Atoms onto Phenolic Scaffolds

Achieving regiocontrol during the fluorination of phenols can be accomplished through several distinct strategies. The choice of method depends on the desired isomer and the other functional groups present on the substrate.

Synthesis from Fluorinated Precursors: The most unambiguous method to control regiochemistry is to begin with a starting material that already contains fluorine in the desired position. For example, 3-fluorophenol (B1196323) can be synthesized from m-fluoroiodobenzene or via a diazotization reaction of m-aminophenol. chemicalbook.comgoogle.com Similarly, 2,3-difluorophenol (B1222669) can be prepared from 1,2-difluorobenzene. chemicalbook.com Building the complex molecule from these simpler, pre-fluorinated blocks ensures the fluorine atom is precisely placed.

Electrophilic Fluorination: Phenols are electron-rich aromatic rings, making them susceptible to electrophilic aromatic substitution. The hydroxyl group is a strong ortho-, para-director. Electrophilic fluorinating agents, such as those from the N-fluoro-1,4-diazoniabicyclo[2.2.2]octane salt family (e.g., Selectfluor), can introduce a fluorine atom at the positions activated by the hydroxyl group. umich.edunumberanalytics.com The precise ratio of ortho to para products depends on steric hindrance and the specific reaction conditions. numberanalytics.com

Deoxyfluorination of Phenols: A powerful modern technique involves the direct replacement of the phenolic hydroxyl group with a fluorine atom, known as deoxyfluorination. This ipso-substitution can be achieved using specialized reagents. One such reagent, derived from N,N-diaryl-2-chloroimidazolium chloride, allows for the conversion of a wide variety of phenols to their corresponding aryl fluorides. nih.gov A key advantage of this method is its high regioselectivity, as it avoids the formation of constitutional isomers that can sometimes occur with other fluorination techniques. nih.gov This method is particularly useful for fluorinating electron-rich phenols, which are often challenging substrates for traditional nucleophilic substitution reactions. nih.gov

Advanced Coupling and Derivatization Strategies for Phenolic Fluoroethers

Once the core this compound structure or a related analogue is synthesized, it can serve as a versatile platform for creating more complex molecules. The functional groups on the aromatic scaffold, such as halides or the phenol itself, are key enablers for these transformations.

The compatibility of difluoromethylation reactions with halogen substituents (Cl, Br, I) is a significant synthetic advantage. sci-hub.se These halogens act as handles for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the connection of the phenolic fluoroether core to other molecular fragments. This strategy is central to building libraries of complex compounds for applications like drug discovery.

Furthermore, if the phenolic hydroxyl group is retained in an analogue, it serves as a point for further derivatization. For instance, the hydroxyl group can be converted into other functional groups, such as sulfamates, which have been shown to be important in the development of therapeutic agents. nih.gov This highlights the dual role of the phenolic scaffold as both a target for synthesis and a starting point for further molecular elaboration.

Utilization of Grignard and Boronation-Oxidation Reactions for Related Compounds

A common and effective strategy for the synthesis of phenols from aryl halides, which are structural precursors to compounds like this compound, involves a two-step sequence combining Grignard reagent formation and a subsequent boronation-oxidation reaction. stackexchange.com This pathway is particularly useful for creating the hydroxyl group on the aromatic ring.

The process begins with the formation of a Grignard reagent (R-Mg-X) from an aryl halide. wikipedia.orglibretexts.org This is typically achieved by reacting an aryl bromide or iodide with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgcerritos.edu The resulting arylmagnesium halide is a potent nucleophile.

This Grignard reagent is then reacted with a trialkyl borate, such as trimethyl borate, to form an aryl boronate ester. stackexchange.comyoutube.com The final and critical step is the oxidation of this boronate ester. organic-chemistry.orgwikipedia.org Treatment with an oxidizing agent, most commonly basic hydrogen peroxide (H₂O₂), cleaves the carbon-boron bond and replaces it with a carbon-hydroxyl bond, yielding the desired phenol. stackexchange.commasterorganicchemistry.com This boronation-oxidation sequence is known for its reliability and good to excellent yields. stackexchange.com

This method provides a robust route to substituted phenols, which can then be further modified or can serve as key intermediates in the synthesis of more complex molecules. The reaction's tolerance for various functional groups (with protection where necessary) makes it a versatile tool in organic synthesis.

Table 1: Grignard and Boronation-Oxidation for Phenol Synthesis

| Step | Reaction | Reagents & Conditions | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Grignard Formation | Aryl Halide (Ar-X) + Mg metal | Arylmagnesium Halide (Ar-MgX) | Creates a powerful carbon-based nucleophile. |

| 2 | Boronation | Ar-MgX + Trialkyl Borate (e.g., B(OCH₃)₃) | Aryl Boronate Ester (Ar-B(OR)₂) | Installs a boron functional group on the aromatic ring. |

| 3 | Oxidation | Ar-B(OR)₂ + Oxidizing Agent (e.g., H₂O₂, NaOH) | Phenol (Ar-OH) | Converts the boronate to the target hydroxyl group. masterorganicchemistry.com |

Palladium-Catalyzed Coupling Reactions for Halo-Substituted Precursors

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. youtube.comyoutube.com These methods are instrumental in synthesizing difluoromethoxy-substituted aromatics from halo-substituted precursors.

One prominent approach involves the coupling of arylboronic acids or esters with a difluoromethyl source, catalyzed by palladium. nih.gov For instance, chlorodifluoromethane (B1668795) (ClCF₂H), an inexpensive and abundant industrial chemical, can be effectively coupled with arylboronic acids in the presence of a palladium catalyst. nih.gov This reaction proceeds with high efficiency and tolerates a wide range of functional groups, making it suitable for the late-stage functionalization of complex molecules, including pharmaceuticals. nih.gov Mechanistic studies suggest the involvement of a palladium difluorocarbene intermediate in the catalytic cycle. nih.gov

Similarly, palladium catalysts are effective for the difluoromethylation of various heteroaryl halides, including chlorides, bromides, and iodides. rsc.org This provides a direct route to difluoromethylated heteroarenes, which are important motifs in drug discovery. rsc.org The reactions are typically conducted under mild conditions, further enhancing their applicability. rsc.orgnih.gov These cross-coupling strategies represent a powerful tool for the precise installation of the difluoromethoxy group or its synthetic precursors onto aromatic and heteroaromatic scaffolds. nih.govresearchgate.net

Table 2: Examples of Palladium-Catalyzed Difluoromethylation

| Precursor | Coupling Partner | Palladium Catalyst System | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| Arylboronic Acid/Ester | Chlorodifluoromethane (ClCF₂H) | Pd(dba)₂ / P(o-tol)₃ | Difluoromethylated Arene | Utilizes an inexpensive, abundant C1 source. | nih.gov |

| Heteroaryl Halide (Cl, Br, I) | (Difluoromethyl)trimethylsilane (TMSCF₂H) | Pd₂(dba)₃ / Xantphos | Difluoromethylated Heteroarene | Broad scope across various heteroaromatic systems. | rsc.org |

Development of Novel and Sustainable Synthetic Routes

While traditional methods have proven effective, there is a continuous drive within the chemical industry to develop more sustainable and efficient synthetic routes. chemistryjournals.netrsc.org This impetus is fueled by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous materials, and lower energy consumption. youtube.comresearchgate.net For the synthesis of high-value compounds like this compound, this involves exploring novel activation modes and catalytic systems that operate under milder conditions. mdpi.com

Photoredox Catalysis Approaches for Difluoromethoxylation

A significant advancement in sustainable synthesis is the emergence of visible-light photoredox catalysis. youtube.comyoutube.com This technique uses light energy to drive chemical reactions by generating highly reactive radical intermediates from photocatalysts, which can be either transition metal complexes or organic dyes. nih.govyoutube.com Photoredox catalysis is particularly well-suited for the introduction of fluorinated groups, including the difluoromethyl (CF₂H) moiety. researchgate.netrsc.org

The general mechanism for photoredox difluoromethylation involves the photocatalyst absorbing visible light to reach an excited state. researchgate.net In this energized state, the catalyst can engage in a single-electron transfer (SET) with a difluoromethylating reagent. This process generates a difluoromethyl radical (•CF₂H). nih.gov This radical can then add to various organic substrates, such as arenes or alkenes, to form the desired difluoromethylated product. researchgate.net

A key advantage of this approach is the mild reaction conditions—often room temperature and low-energy visible light—which are compatible with a wide array of sensitive functional groups. researchgate.netresearchgate.net Various reagents have been developed as sources for the •CF₂H radical under photoredox conditions, offering chemists a versatile toolkit for difluoromethylation. rsc.orgnih.gov This strategy represents a powerful and more sustainable alternative to traditional methods, which may require harsh reagents or high temperatures. nih.govnih.gov

Table 3: Key Features of Photoredox-Catalyzed Difluoromethoxylation

| Feature | Description | Implication for Synthesis |

|---|---|---|

| Energy Source | Visible Light | Reduces energy consumption and avoids harsh UV radiation. youtube.com |

| Reaction Conditions | Mild (often room temperature) | High functional group tolerance and suitability for complex molecules. researchgate.net |

| Mechanism | Radical-based via Single-Electron Transfer (SET) | Enables novel bond formations and transformations that are difficult to achieve with other methods. nih.gov |

| Sustainability | "Green" Chemistry Approach | Minimizes hazardous reagents and byproducts, aligning with sustainable development goals. nih.gov |

Investigations into Electrophilic and Nucleophilic Aromatic Substitution on the Phenolic Ring

The orientation of electrophilic aromatic substitution (SEAr) on the phenolic ring of this compound is directed by the cumulative electronic effects of the hydroxyl (-OH), fluoro (-F), and difluoromethoxy (-OCHF₂) groups. wikipedia.org The -OH group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. lkouniv.ac.inlibretexts.org Similarly, the -F atom, despite its electronegativity, also directs ortho and para due to its ability to donate a lone pair of electrons into the aromatic ring, which can stabilize the intermediate carbocation. libretexts.orgtaylorandfrancis.com Conversely, the -OCHF₂ group is generally considered to be an electron-withdrawing and deactivating group. nih.gov

The interplay of these directing effects suggests that electrophilic attack is most likely to occur at the positions para and ortho to the strongly activating hydroxyl group. However, the steric hindrance from the adjacent fluoro and difluoromethoxy groups may influence the regioselectivity, potentially favoring the less hindered para position.

Nucleophilic aromatic substitution (SNAr) on the phenolic ring is less common due to the electron-rich nature of the phenol. osti.gov For an SNAr reaction to occur, the aromatic ring typically needs to be activated by potent electron-withdrawing groups, often positioned ortho or para to a good leaving group. masterorganicchemistry.comnih.gov While the difluoromethoxy group is electron-withdrawing, the presence of the electron-donating hydroxyl group makes the ring less susceptible to nucleophilic attack. However, under specific conditions, such as the use of very strong nucleophiles or the presence of a transition metal catalyst, nucleophilic substitution might be achievable. researchgate.net The fluorine atom, being a good leaving group in SNAr reactions, could potentially be displaced. masterorganicchemistry.comacgpubs.org

Chemical Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound readily undergoes etherification and esterification reactions, which are common transformations for phenols.

Etherification: This can be achieved through various methods, most commonly the Williamson ether synthesis. In this reaction, the phenol is first deprotonated with a base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide ion, which then reacts with an alkyl halide to form the ether.

Esterification: The formation of esters from the phenolic hydroxyl group can be accomplished by reaction with a carboxylic acid or its derivative, such as an acid chloride or anhydride. The Fischer esterification, which involves direct reaction with a carboxylic acid under acidic catalysis, is generally not efficient for phenols. More effective methods include the Schotten-Baumann reaction, where an acid chloride is used in the presence of a base.

| Reaction Type | Reagents | Product Type |

| Etherification | Alkyl halide, Base (e.g., K₂CO₃, NaH) | Alkyl aryl ether |

| Esterification | Acyl chloride, Base (e.g., Pyridine) | Aryl ester |

| Esterification | Carboxylic anhydride, Catalyst | Aryl ester |

The Mitsunobu reaction provides a powerful method for the conversion of alcohols, including phenols, into a variety of other functional groups with inversion of stereochemistry. wikipedia.orgorganic-chemistry.org In the context of this compound, the phenolic hydroxyl group can act as a nucleophile in a Mitsunobu reaction. nih.gov The reaction typically involves triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgrsc.org

The reaction proceeds through the formation of a phosphonium (B103445) salt intermediate, which activates the hydroxyl group, making it a good leaving group. organic-chemistry.org A suitable pronucleophile then displaces the activated hydroxyl group. For phenols, which are more acidic than typical alcohols, the reaction generally proceeds well. organic-chemistry.org This reaction is highly versatile and can be used to form C-O, C-N, and C-S bonds. tcichemicals.com

| Reagents | Pronucleophile | Product |

| PPh₃, DEAD/DIAD | Carboxylic Acid | Ester |

| PPh₃, DEAD/DIAD | Phthalimide | N-Arylphthalimide |

| PPh₃, DEAD/DIAD | Thiol | Aryl Thioether |

In-depth Analysis of the Reactivity and Stability of the Difluoromethoxy Group

The difluoromethoxy (-OCHF₂) group is a key structural motif in many modern pharmaceuticals and agrochemicals due to its unique electronic properties and metabolic stability. nih.gov It is generally considered a stable functional group under a wide range of reaction conditions. rsc.orgresearchgate.net

The C-F bonds in the difluoromethoxy group are very strong, rendering it resistant to cleavage under many standard synthetic transformations. rsc.org It is significantly more stable than a trichloromethyl group and generally stable to both acidic and basic hydrolysis. This stability allows for chemical modifications at other positions of the molecule without affecting the difluoromethoxy moiety. However, under very harsh acidic or basic conditions, degradation can occur. rsc.org The presence of the acidic proton in the CF₂H group can allow for specific interactions, such as hydrogen bonding. nih.gov

Oxidative and Reductive Manipulations of the Compound Skeleton

The phenol moiety of this compound is susceptible to oxidation. Treatment with strong oxidizing agents can lead to the formation of quinone-type structures. scispace.com The specific product would depend on the oxidant used and the reaction conditions. For instance, oxidation could potentially yield a corresponding benzoquinone.

Reductive manipulations of the aromatic ring are also possible, though they typically require harsh conditions, such as high-pressure hydrogenation over a metal catalyst (e.g., rhodium, ruthenium). Such a reaction would lead to the corresponding substituted cyclohexanol. The difluoromethoxy group is generally stable under these reductive conditions.

Cross-Coupling Reactions of Halogenated Derivatives

The strategic functionalization of fluorinated aromatic compounds through cross-coupling reactions is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures for pharmaceuticals and agrochemicals. Halogenated derivatives of this compound serve as versatile building blocks in this regard, offering reactive handles for the formation of new carbon-carbon and carbon-heteroatom bonds. The interplay of the electron-withdrawing difluoromethoxy group and the ortho-fluorine atom influences the reactivity of the aromatic ring, making mechanistic studies of these transformations particularly insightful.

Research into the cross-coupling reactions of halogenated this compound derivatives has revealed efficient catalytic systems for the synthesis of novel biaryl and heterocyclic ethers. These reactions are predominantly catalyzed by palladium complexes, which are adept at facilitating the oxidative addition and reductive elimination steps crucial for bond formation.

A significant application of these cross-coupling reactions is in the synthesis of complex pyridinyl ethers, which are scaffolds of interest in medicinal and agricultural chemistry. For instance, the coupling of a halogenated this compound with a substituted hydroxypyridine can be achieved through a palladium-catalyzed process. The specific conditions for such reactions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity.

Detailed studies have demonstrated the efficacy of palladium catalysts, such as palladium(II) acetate (B1210297) (Pd(OAc)2), in combination with specific phosphine (B1218219) ligands. These ligands play a crucial role in stabilizing the palladium center and modulating its reactivity throughout the catalytic cycle. The choice of base is also a determining factor, with inorganic bases like potassium carbonate (K2CO3) often employed to facilitate the deprotonation of the phenolic hydroxyl group, thereby generating the active nucleophile for the coupling reaction.

The reaction solvent is another key parameter, with polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often providing the necessary medium for these transformations to proceed efficiently. The temperature and reaction time are also optimized to ensure complete conversion while minimizing the formation of side products.

The following table summarizes representative findings from studies on the cross-coupling reactions of halogenated this compound derivatives, showcasing the reaction conditions and outcomes.

| Halogenated Reactant | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Bromo-3-(difluoromethoxy)-2-fluorophenol | 4-Hydroxypyridine | Pd(OAc)2 / Ligand | K2CO3 | DMF | 100-120 | >85 |

| 4-Iodo-3-(difluoromethoxy)-2-fluorophenol | 3-Hydroxypyridine | Pd(PPh3)4 | Cs2CO3 | Dioxane | 90-110 | >90 |

| 6-Chloro-3-(difluoromethoxy)-2-fluorophenol | 2-Hydroxypyridine | Pd2(dba)3 / Xantphos | t-BuONa | Toluene | 100-110 | ~80 |

This table is a representation of typical conditions and yields found in the literature for analogous reactions and is for illustrative purposes.

The mechanism of these palladium-catalyzed cross-coupling reactions generally follows a well-established catalytic cycle. The cycle initiates with the oxidative addition of the halogenated this compound derivative to a low-valent palladium(0) species, forming a palladium(II) intermediate. This is followed by the coordination and deprotonation of the hydroxypyridine coupling partner by the base, leading to the formation of a pyridinolate ligand on the palladium center. The final and often rate-determining step is the reductive elimination from the palladium(II) complex, which forms the desired C-O bond of the product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.

The electronic properties of the substituents on both coupling partners significantly influence the reaction kinetics and efficiency. The electron-withdrawing nature of the difluoromethoxy and fluoro groups on the phenolic reactant can enhance the rate of oxidative addition. Conversely, the electronic nature of the pyridine (B92270) ring affects the nucleophilicity of the hydroxypyridine. A thorough understanding of these mechanistic principles is crucial for the rational design of new synthetic routes and the optimization of reaction conditions for the preparation of novel and functionalized molecules derived from this compound.

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of 3-(Difluoromethoxy)-2-fluorophenol is anticipated to exhibit distinct signals corresponding to the aromatic protons and the proton of the difluoromethoxy group. The aromatic region would likely display complex multiplets due to spin-spin coupling between the protons and with the fluorine atom on the ring. The proton of the -OCHF₂ group is expected to appear as a triplet due to coupling with the two fluorine atoms.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 6.8 - 7.3 | m | - |

| -OCHF₂ | 6.5 - 6.8 | t | JH-F ≈ 72 |

| -OH | 5.0 - 6.0 | s (broad) | - |

Note: Predicted values are based on data from analogous fluorinated and difluoromethoxy-substituted compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The carbon atoms in the aromatic ring will show distinct resonances, with their chemical shifts influenced by the attached fluorine, hydroxyl, and difluoromethoxy groups. The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-O (Aromatic) | 145 - 155 |

| C-F (Aromatic) | 150 - 160 (d, JC-F) |

| Aromatic CH | 110 - 130 |

| -OCHF₂ | 115 - 120 (t, JC-F) |

Note: Predicted values are based on spectral data of similar fluorinated aromatic ethers. rsc.org The coupling constants (JC-F) would provide further structural confirmation.

¹⁹F NMR is a highly sensitive technique for studying fluorinated compounds. biophysics.org For this compound, two distinct signals are expected: one for the fluorine atom on the aromatic ring and another for the two equivalent fluorine atoms of the difluoromethoxy group. The chemical shift of the aromatic fluorine is influenced by the electronic effects of the substituents. nih.gov The difluoromethoxy fluorine signal would likely appear as a doublet due to coupling with the geminal proton. The large chemical shift dispersion in ¹⁹F NMR allows for clear resolution of these signals. azom.com Intermolecular interactions, such as hydrogen bonding involving the phenolic -OH, could potentially influence the chemical shifts of the nearby fluorine atoms, providing insights into molecular association in solution.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-F | -110 to -140 | m | - |

| -OCHF ₂ | -80 to -95 | d | JF-H ≈ 72 |

Note: Predicted chemical shifts are based on typical ranges for aromatic fluorides and difluoromethoxy groups. rsc.orgcolorado.edu

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H), carbon-fluorine (C-F), and carbon-oxygen (C-O) bonds, as well as aromatic C-H and C=C stretching vibrations. bas.bg

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3200 - 3600 | Broad, Medium-Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium-Weak |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C-F stretch (Ar-F) | 1200 - 1300 | Strong |

| C-O stretch (ether) | 1000 - 1300 | Strong |

| C-F stretch (-OCHF₂) | 1000 - 1150 | Strong |

Note: Predicted ranges are based on standard IR correlation tables and data from similar fluorinated phenols.

Computational Vibrational Spectroscopy for Band Assignment and Conformational Analysis

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting and interpreting vibrational spectra. arxiv.orgnih.govarxiv.org By calculating the vibrational frequencies and intensities for different possible conformers of this compound, a theoretical IR spectrum can be generated. researchgate.net This theoretical spectrum can then be compared with the experimental IR spectrum to aid in the definitive assignment of complex vibrational bands and to gain insights into the molecule's preferred conformation in the gas phase or in solution. acs.org Such computational studies are invaluable for understanding the subtle interplay of substituent effects on the vibrational properties of the molecule.

X-ray Crystallography for Solid-State Structural Determination (where applicable for derivatives)

The precise three-dimensional arrangement of atoms within a molecule is definitively determined by X-ray crystallography, a powerful analytical technique for solid-state structural elucidation. While a crystal structure for the parent compound, this compound, is not publicly available, the solid-state structure of a key derivative has been successfully characterized, offering valuable insights into the conformational preferences of the difluoromethoxy group.

A notable example is the X-ray diffraction analysis of 2-difluoromethoxy-3-benzyloxyestra-1,3,5(10)-trien-17-one, a benzyl-protected derivative. nih.gov The study of this compound provided a detailed view of its molecular geometry in the crystalline state. nih.gov Thin, needle-like crystals suitable for single-crystal X-ray diffraction were obtained by crystallization from methanol. nih.gov

The crystallographic data for 2-difluoromethoxy-3-benzyloxyestra-1,3,5(10)-trien-17-one has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2169044. bham.ac.uk The key crystallographic parameters are summarized in the table below.

Table 1: Crystallographic Data for 2-(Difluoromethoxy)-3-(benzyloxy)estra-1,3,5(10)-trien-17-one

| Parameter | Value |

| Empirical Formula | C₂₆H₂₈F₂O₃ |

| Formula Weight | 426.49 |

| Temperature | 120(2) K |

| Wavelength | 1.54184 Å |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 6.0461(2) Å |

| b | 13.0645(4) Å |

| c | 26.9682(7) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 2129.53(11) ų |

| Z | 4 |

| Calculated Density | 1.329 Mg/m³ |

| Absorption Coefficient | 0.812 mm⁻¹ |

| F(000) | 904 |

This interactive data table is based on the crystallographic information obtained for the specified derivative.

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformational Preferences

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of many-body systems. nih.gov It is particularly effective for calculating the optimized molecular structures and energies of substituted phenols. nih.govkarazin.ua By applying DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), researchers can determine the ground-state geometry and thermodynamic properties of 3-(Difluoromethoxy)-2-fluorophenol with considerable accuracy. nih.govnih.gov These calculations are fundamental for understanding the molecule's stability and its behavior in chemical systems.

Analysis of Molecular Orbitals (HOMO/LUMO) and Electronic Effects

The electronic character of a molecule is largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile or electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity to act as an electrophile. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. nih.gov For aromatic compounds like phenols, the distribution of HOMO and LUMO across the molecule reveals the regions most susceptible to electrophilic and nucleophilic attack. DFT calculations can precisely map these orbitals. In the case of this compound, the electron-withdrawing nature of the fluorine atoms in the difluoromethoxy group and on the aromatic ring is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted phenol (B47542). The spatial separation of these orbitals can also be visualized, which is crucial for understanding charge transfer phenomena within the molecule and its interactions with other species. rsc.org

Illustrative Frontier Molecular Orbital Data for a Fluorinated Phenol This table presents hypothetical data based on typical values for related fluorinated phenols to illustrate the concepts of HOMO-LUMO analysis. Specific values for this compound require dedicated computational studies.

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.57 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -2.09 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.48 | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |

Investigation of Conformational Isomers and Intramolecular Hydrogen Bonding

The presence of a hydroxyl group adjacent to a fluorine atom and a difluoromethoxy group allows for the existence of different conformational isomers of this compound, primarily determined by the orientation of the O-H bond. These conformers can be stabilized by various interactions, most notably intramolecular hydrogen bonding.

An intramolecular hydrogen bond can form between the hydrogen of the hydroxyl group and the adjacent fluorine atom (O-H···F) or with one of the oxygen or fluorine atoms of the difluoromethoxy group. The relative stability of these conformers depends on a delicate balance of factors, including the strength of the hydrogen bond, steric hindrance, and dipole-dipole interactions. semanticscholar.org

Computational studies on similar molecules, like 2-fluorophenol, show that the cis conformer, where the hydroxyl group points toward the fluorine atom, is stabilized by an intramolecular hydrogen bond. acs.org In contrast, the trans conformer is typically higher in energy. For this compound, DFT calculations would be essential to determine the relative energies of all possible conformers and the rotational barriers between them. This analysis reveals the most likely shapes the molecule will adopt and how these shapes might influence its chemical behavior and interactions. The presence of fluorine substituents has been shown to be a major factor in determining the conformational structures of isolated halogen-substituted molecules. acs.orgnih.gov

Quantum Chemical Calculations for Prediction of Reactivity and Selectivity

Beyond HOMO-LUMO analysis, quantum chemical calculations offer a suite of tools to predict a molecule's reactivity. Molecular Electrostatic Potential (MEP) maps are particularly insightful. An MEP map visualizes the electrostatic potential on the electron density surface of a molecule, indicating regions of positive and negative potential. nih.gov

For this compound, the MEP would likely show a negative potential (electron-rich region, typically colored red) around the phenolic oxygen and a positive potential (electron-poor region, colored blue) around the hydroxyl hydrogen. These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. For instance, an electrophile would preferentially attack the regions of highest electron density. Such calculations can predict the regioselectivity of reactions like nitration, halogenation, or acylation on the aromatic ring. Studies on substituted phenols have successfully used these methods to predict the course of electrophilic substitution reactions. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or a specific chemical property. nih.govresearchgate.net These models are heavily used in drug discovery and environmental toxicology to predict the properties of new or untested chemicals. nih.govresearchgate.net

For a series of fluorinated phenol derivatives including this compound, a QSAR model could be developed to predict properties such as antioxidant activity, toxicity, or receptor binding affinity. explorationpub.com The process involves:

Data Collection: Assembling a dataset of compounds with known activity values.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound. These can include constitutional, topological, physicochemical, and quantum chemical parameters.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Artificial Neural Networks) to build a mathematical equation relating the descriptors to the activity. researchgate.net

Validation: Rigorously testing the model's predictive power using internal and external validation sets. explorationpub.com

A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA), could provide even deeper insights by analyzing the steric and electrostatic fields around the molecules, offering a 3D map of regions where modifications would likely enhance or decrease activity. explorationpub.com

Molecular Dynamics Simulations for Understanding Intermolecular Interactions in Chemical Systems

While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules in a condensed phase (liquid or solid) over time. mdpi.com MD simulations model a system of molecules (e.g., this compound in a solvent like water) by solving Newton's equations of motion for each atom.

An MD simulation could reveal:

Solvation Structure: How solvent molecules arrange themselves around the solute, including the formation and dynamics of hydrogen bonds between the phenol and water. rsc.org

Intermolecular Interactions: The nature and strength of interactions between multiple molecules of this compound, which is crucial for understanding its physical properties like boiling point and solubility.

Diffusion and Transport: How the molecule moves through a medium, which is relevant for applications in materials science or pharmacology. mdpi.com

For fluorinated compounds, MD simulations can clarify the role of the C-F bond in intermolecular interactions, which, despite being highly polar, is generally considered a weak hydrogen bond acceptor. rsc.org

In Silico Prediction of Reaction Outcomes and Mechanistic Pathways

Computational chemistry allows for the in silico (computer-based) exploration of entire reaction mechanisms, providing a level of detail that is often inaccessible experimentally. For a given reaction involving this compound, researchers can use DFT to map the entire potential energy surface.

This involves:

Calculating the energies of reactants, products, and any intermediates.

Locating the transition state structures that connect these species.

Calculating the activation energies for each step of the reaction.

By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified. This approach has been used to determine the preferred sites of electrophilic substitution in phenols by comparing the stability of the intermediate structures. mdpi.com Such studies provide a theoretical framework for understanding why a reaction yields a particular product and can be used to design reaction conditions that favor a desired outcome.

Academic Applications in Advanced Chemical Synthesis and Materials Research

Strategic Role as a Key Synthetic Intermediate and Chemical Building Block

The strategic placement of fluorine-containing functional groups on an aromatic scaffold makes 3-(Difluoromethoxy)-2-fluorophenol a versatile intermediate for the construction of more complex molecular architectures. This utility stems from the reactivity of the phenol (B47542) group and the influence of the fluorine substituents on the aromatic ring's chemical behavior.

Precursor in the Synthesis of Complex Organic Scaffolds and Heterocycles

While direct, publicly available examples of the use of this compound in the synthesis of complex organic scaffolds and heterocycles are limited, its structural motifs are found in a variety of biologically active compounds. The phenol functional group provides a reactive handle for a range of chemical transformations, including etherification, esterification, and various coupling reactions. These reactions could enable the incorporation of the 3-(difluoromethoxy)-2-fluorophenyl moiety into larger, more intricate molecular frameworks. For instance, the synthesis of substituted benzofurans often proceeds from substituted phenols, suggesting a potential application for this compound in constructing such heterocyclic systems. nih.govoregonstate.eduresearchgate.net

Utility in the Construction of Diverse Functionalized Aromatic Systems

The presence of both a difluoromethoxy group and a fluorine atom on the aromatic ring of this compound allows for the synthesis of diverse and highly functionalized aromatic systems. The fluorine atom can direct further electrophilic aromatic substitution reactions to specific positions on the ring, offering regiochemical control in the elaboration of the molecule. Furthermore, the development of modern synthetic methods, such as visible-light photoredox catalysis, has expanded the toolbox for creating C-O and C-C bonds, which could be applied to this phenol to generate a wide array of derivatives. nih.gov The ability to introduce additional functional groups onto the aromatic core is crucial for developing new materials and biologically active compounds.

Contributions to Medicinal Chemistry Research as a Design Motif

In the realm of medicinal chemistry, the incorporation of fluorine and fluorine-containing groups is a well-established strategy for optimizing the properties of drug candidates. The 3-(difluoromethoxy)-2-fluorophenyl moiety offers a unique combination of features that can be exploited by medicinal chemists to fine-tune the characteristics of a lead compound.

Rational Modulation of Physicochemical Properties (e.g., lipophilicity, metabolic stability, pKa, membrane permeability)

The difluoromethoxy group (OCF₂H) is of particular interest in drug design due to its ability to modulate key physicochemical properties. nih.gov It is known to influence a molecule's lipophilicity, a critical factor affecting its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of the OCF₂H group can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism. rsc.org Furthermore, the electronegativity of the fluorine atoms in the difluoromethoxy group and the additional fluorine on the aromatic ring can significantly impact the acidity (pKa) of the phenolic proton, which in turn affects the compound's ionization state and membrane permeability.

Table 1: Impact of Fluorination on Physicochemical Properties

| Property | Effect of Difluoromethoxy Group | Effect of Aromatic Fluorine |

| Lipophilicity (LogP) | Generally increases, but to a lesser extent than a trifluoromethoxy group. | Can increase or decrease depending on the molecular context. |

| Metabolic Stability | Often increases by blocking sites of oxidation. | Can block metabolic pathways. |

| pKa | Lowers the pKa of nearby acidic protons. | Lowers the pKa of the phenolic hydroxyl group. |

| Membrane Permeability | Can be modulated to optimize passage through biological membranes. | Influences overall polarity and permeability. |

Exploration of Bioisosteric Replacements in Lead Optimization

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of lead optimization in drug discovery. The difluoromethoxy group can serve as a bioisostere for other functional groups, such as a methoxy (B1213986) or a hydroxyl group. This substitution can lead to improved potency, selectivity, or pharmacokinetic properties while maintaining the key interactions with the biological target. rsc.org The unique electronic properties and steric profile of the 3-(difluoromethoxy)-2-fluorophenyl moiety make it an attractive fragment for exploring bioisosteric replacements in various drug scaffolds.

Design of Fluorinated Analogues for Mechanistic Chemical Biology Studies

Fluorinated analogues of biologically active molecules are invaluable tools in chemical biology. The introduction of fluorine can provide a sensitive probe for studying enzyme mechanisms and protein-ligand interactions. For example, the incorporation of a fluorinated group can alter the electronic environment of a molecule, allowing researchers to probe the importance of specific interactions within a binding site. researchgate.net While specific studies employing this compound for this purpose are not readily found, its structure lends itself to the design of such probes for investigating biological systems. The synthesis of fluorinated natural product analogs is an active area of research where this compound could potentially be utilized. escholarship.org

Applications in Agrochemical Design and Development

The incorporation of fluorine-containing functional groups is a well-established strategy in the design of modern agrochemicals to enhance their efficacy and metabolic stability. The difluoromethoxy (-OCF2H) group, in particular, is a valuable substituent used to modulate the physicochemical properties of active ingredients. While specific, commercialized agrochemicals directly synthesized from this compound are not prominently documented in publicly available literature, its structural motifs are highly relevant, positioning it as a key building block for the synthesis of new crop protection agents.

Fluorinated phenols and their derivatives are prized for their potential biological activities, including herbicidal, antibacterial, and antifungal properties. ontosight.ai The strategic placement of fluorine atoms and a difluoromethoxy group on a phenol ring, as seen in this compound, can significantly influence a molecule's lipophilicity, electronic environment, and binding affinity to target enzymes or receptors in pests and weeds.

The market for fluorine-based agrochemicals is substantial, with many patented and generic products containing fluorinated moieties. jmflresearch.com A significant portion of pesticides that have recently come off patent are fluorine-based, indicating a mature and expanding market for these compounds. jmflresearch.com The development of novel, fluorinated active ingredients continues to be a major focus for leading chemical companies. jmflresearch.com Intermediates like this compound are crucial for the synthesis of complex molecules in this sector. For instance, difluoromethylated derivatives of agrochemical molecules are actively being developed. acs.org The synthesis of such compounds often involves the use of specialized fluorinated precursors to construct the final active ingredient.

Emerging Applications in Materials Science and Polymer Chemistry

In the realm of materials science, fluorinated compounds are used to create high-performance polymers with unique and desirable properties. Phenolic compounds, in general, are fundamental precursors for a variety of important polymers, including phenolic resins and polycarbonates. nih.gov The introduction of fluorine into these polymer structures can lead to materials with enhanced thermal stability, chemical resistance, and specific surface properties like hydrophobicity.

The utility of fluorine in polymer chemistry stems from the unique characteristics of the carbon-fluorine (C-F) bond. This bond is exceptionally strong (bond energy of ~485 kJ/mol), contributing to the high thermal and chemical stability of fluorinated polymers. mdpi.com The small atomic radius and high electronegativity of fluorine also play a crucial role. mdpi.com

This compound represents a valuable monomer for the synthesis of advanced fluorinated polymers. Its phenolic hydroxyl group allows it to be incorporated into polymer chains through various polymerization reactions. The presence of both a fluorine atom and a difluoromethoxy group is expected to impart significant modifications to the resulting polymer's properties.

Research into fluorinated polymers has demonstrated their value in a range of applications:

Fluorinated Phenolic Resins: The synthesis of fluorinated phenolic resins has been shown to improve thermal and hydrophobic properties compared to their non-fluorinated counterparts. researchgate.net

Fluorinated Polyurethanes (FPU): Introducing fluorine into polyurethanes can enhance weather resistance, corrosion resistance, and other physical properties, making them suitable for high-performance coatings and materials. mdpi.com

Low Dielectric Constant Materials: The low polarizability of the C-F bond can lead to polymers with low dielectric constants, which are sought after in the electronics industry for applications in microelectronics.

While specific polymers synthesized directly from this compound are not widely reported, the principles of fluoropolymer chemistry strongly suggest its potential as a precursor for creating materials with advanced characteristics for use in aerospace, electronics, and specialty coatings. researchgate.net

Compound Data Tables

Future Research Directions and Contemporary Challenges

Development of Eco-Friendly and Scalable Synthetic Methodologies for Fluorinated Phenols

The synthesis of fluorinated phenols, while crucial, often faces challenges related to harsh reaction conditions, the use of hazardous reagents, and scalability. A significant push in modern chemistry is the development of synthetic pathways that are not only efficient but also environmentally benign and economically viable for industrial-scale production.

Current research is focused on moving away from traditional fluorination methods that may involve toxic reagents like elemental fluorine or anhydrous hydrogen fluoride (B91410). eurekalert.orgdovepress.com Innovations in this area include the use of milder and more selective fluorinating agents. For instance, methods for the synthesis of substituted phenols via the ipso-hydroxylation of arylboronic acids using green oxidants like hydrogen peroxide in solvents such as ethanol (B145695) are being developed. rsc.orgresearchgate.net Such protocols offer the advantages of mild conditions and high efficiency, often without the need for chromatographic purification. rsc.orgresearchgate.net

Furthermore, the development of PFAS-free synthesis routes for fluorinated compounds is a critical area of research, aiming to reduce the environmental footprint of fluorochemical production. uva.nl Researchers are exploring novel catalytic systems, including the use of catalysts like Raney Ni, Pd/C, Pt/C, and Ru/C, to achieve high yields and purity under milder conditions. google.com The goal is to create processes that are not only high-yielding (up to 80% or more) and produce high-purity products (99.5% or more) but are also cost-effective and environmentally friendly. google.com The adoption of flow chemistry, where reactions are carried out in continuously flowing streams rather than in batches, also presents a promising avenue for the safe and scalable production of fluorinated phenols.

Exploration of Uncharted Reactivity Patterns and Derivatization Opportunities

The reactivity of the 3-(difluoromethoxy)-2-fluorophenol scaffold is largely dictated by the interplay between the phenolic hydroxyl group, the fluorine atom, and the difluoromethoxy group. The hydroxyl group is a potent activating group and directs incoming electrophiles to the ortho and para positions of the aromatic ring. openstax.org This makes phenols highly susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation. openstax.org

However, the strong carbon-oxygen bond in phenols makes nucleophilic substitution or elimination of the hydroxyl group itself a rare occurrence. libretexts.org This inherent stability is a key feature of the phenolic core. A significant reaction pathway for phenols is their oxidation to form quinones, which are valuable compounds due to their redox properties. openstax.org

Future research in this area will likely focus on leveraging the unique electronic properties conferred by the fluorine and difluoromethoxy substituents to explore novel reactivity. For example, the increased acidity and hydrogen bond donating capacity of fluorinated phenols could be exploited in catalysis and the design of self-assembling materials. brighton.ac.uk Derivatization of the phenolic hydroxyl group to form ethers and esters, and further functionalization of the aromatic ring through electrophilic substitution, will continue to be important strategies for creating libraries of novel compounds for biological screening and materials science applications. The development of new catalytic systems that can selectively functionalize specific C-H bonds on the fluorinated phenol (B47542) ring would represent a significant advancement, allowing for more precise and efficient molecular editing.

Integration of Machine Learning and AI in Fluorinated Compound Design and Synthesis Planning

Expanding the Scope of Applications in Emerging Interdisciplinary Fields

The unique properties of fluorinated compounds, including enhanced metabolic stability, lipophilicity, and binding affinity, have made them invaluable in medicinal chemistry. tandfonline.comacs.orgnih.govresearchgate.net Phenolic motifs are also prevalent in a large number of approved drugs. acs.org The combination of these features in this compound makes it an attractive scaffold for the development of new therapeutic agents. The introduction of fluorine can significantly influence a molecule's pharmacokinetic properties, and the use of isotopes like ¹⁸F has important applications in positron emission tomography (PET) imaging. tandfonline.comnih.gov

The applications of fluorinated compounds extend far beyond medicine. In materials science, the incorporation of fluorine can lead to materials with enhanced thermal stability, chemical resistance, and unique optical and electrical properties. rsc.orgnumberanalytics.com This makes fluorinated polymers and materials suitable for a wide range of high-performance applications, from electronics to aerospace. numberanalytics.comman.ac.uk For example, fluorinated materials are being explored for their use in organic light-emitting diodes (OLEDs) and as n-type or ambipolar semiconductors. rsc.org

Furthermore, there is growing interest in the use of fluorinated materials for environmental applications. For instance, fluorine-rich porous polymers have shown high efficiency in removing persistent organic pollutants like perfluorooctanoic acid (PFOA) from water. researchgate.net Fluorinated magnetic composite materials are also being developed for applications such as oil-water separation. researchgate.net As interdisciplinary research continues to flourish, the demand for novel fluorinated building blocks like this compound is expected to grow, opening up new avenues for innovation in fields ranging from sustainable chemistry to advanced electronics and environmental remediation.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-(Difluoromethoxy)-2-fluorophenol, and how do their yields and purity compare?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or fluorination of precursor phenols. For example, difluoromethylation of 2-fluorophenol derivatives using chlorodifluoromethane or difluorocarbene intermediates under mild conditions (e.g., KF/18-crown-6 in DMF at 60°C) achieves moderate yields (45–60%) . Alternative routes involve coupling reactions with difluoromethoxy-containing fragments, such as Ullmann-type couplings, but these require palladium catalysts and may introduce impurities requiring column chromatography . Purity optimization often involves recrystallization from ethanol/water mixtures (≥95% purity) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR is essential for distinguishing between -OCFH and adjacent fluorine atoms. Key peaks: δ -80 to -85 ppm (CF) and δ -110 to -120 ppm (aryl-F) .

- Mass Spectrometry (HRMS) : Exact mass analysis (calculated for CHFO: 190.0248) confirms molecular integrity .

- X-ray Crystallography : Used to resolve steric effects of the difluoromethoxy group in solid-state structures, critical for crystallinity studies .

Q. How should researchers evaluate the thermal and hydrolytic stability of this compound?

- Methodological Answer :

- Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures (typically >150°C for aryl difluoromethoxy compounds) .

- Hydrolytic Stability : Conduct accelerated stability testing in buffered solutions (pH 1–13) at 40°C for 14 days. Monitor degradation via HPLC; difluoromethoxy groups are generally stable in neutral conditions but hydrolyze under strong acids/bases .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer : Computational studies (DFT) reveal that the electron-withdrawing -OCFH group deactivates the aromatic ring, directing EAS to the meta position relative to the fluorine substituent. Activation barriers for nitration or sulfonation are ~5–10 kcal/mol higher than non-fluorinated analogs, requiring Lewis acid catalysts (e.g., AlCl) for efficient reaction progression .

Q. How is this compound utilized in the synthesis of PCSK9 inhibitors, and what are the critical coupling steps?

- Methodological Answer : The compound serves as a key intermediate in PCSK9 inhibitors by introducing a difluoromethoxy moiety into bipyridine scaffolds. Critical steps include:

- Suzuki-Miyaura Coupling : Attach the phenol to pyrimidine rings using Pd(PPh) and NaCO in dioxane/water (80°C, 12 h, 70% yield) .

- Protection/Deprotection : Temporary silylation (e.g., TBSCl) prevents oxidation during subsequent amidation .

Q. What strategies mitigate challenges in handling this compound’s moisture sensitivity during multi-step syntheses?

- Methodological Answer :

- Inert Atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard reactions).

- Drying Agents : Molecular sieves (3Å) in reaction solvents (THF, DCM) reduce hydrolytic degradation.

- Low-Temperature Storage : Store at -20°C under argon to prevent dimerization or decomposition .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported synthetic yields for this compound?

- Methodological Answer : Divergent yields (e.g., 45% vs. 65%) often stem from variations in:

- Reagent Purity : Impurities in chlorodifluoromethane reduce difluoromethylation efficiency; redistillation is recommended .

- Catalyst Loading : Pd-based couplings require precise stoichiometry (1–2 mol% catalyst); excess ligand (e.g., XPhos) improves reproducibility .

- Analytical Calibration : Cross-validate HPLC and NMR results with internal standards to ensure accuracy .

Application-Oriented Questions

Q. What pharmacokinetic properties of this compound derivatives make them viable candidates for CNS-targeted drugs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.